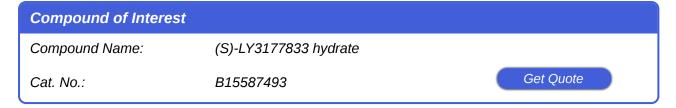


(S)-LY3177833 Hydrate: A Technical Overview of a Potent CDC7 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-LY3177833 hydrate, also known as LY3143921 hydrate, is an orally bioavailable small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is often overexpressed in various cancer types, making it a compelling target for anticancer therapies.[1][2] By inhibiting CDC7, (S)-LY3177833 disrupts the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for (S)-LY3177833 hydrate.

Chemical Structure and Properties

(S)-LY3177833 hydrate is the hydrated form of (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one.[1] Its chemical and physical properties are summarized in the tables below.



Identifier	Value
IUPAC Name	(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate[1]
Synonyms	LY3143921 hydrate, LY3177833 (monohydrate) [1]
CAS Number	1627696-53-0 (for monohydrate)[1]
Molecular Formula	C16H14FN5O2[4]
Molecular Weight	327.31 g/mol [4]

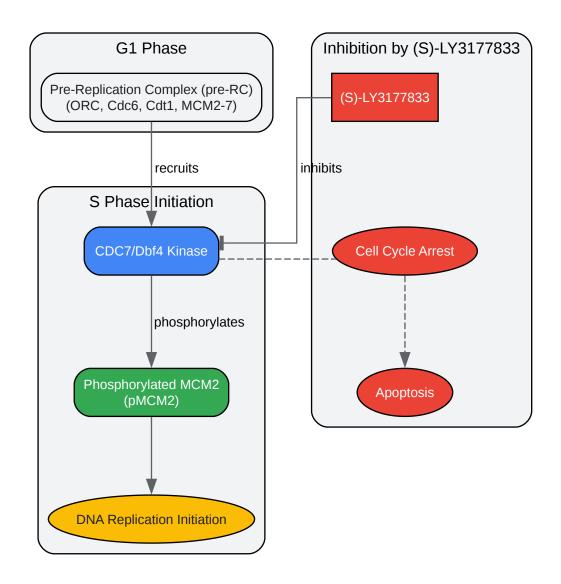
Property	Value
Appearance	Solid
Solubility	Soluble in DMSO, DMF, and Ethanol. Limited solubility in PBS (pH 7.2) at 0.3 mg/mL.[5]
Storage	Store at -20°C for long-term stability.[3]

Mechanism of Action and Biological Activity

(S)-LY3177833 is a potent and selective ATP-competitive inhibitor of CDC7 kinase.[1][6] The primary downstream target of CDC7 is the MCM2 subunit of the MCM complex.[3] Inhibition of CDC7 by (S)-LY3177833 prevents the phosphorylation of MCM2, thereby blocking the initiation of DNA replication and inducing replication stress, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]

Signaling Pathway





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Figure 1: CDC7 Signaling Pathway and Inhibition by (S)-LY3177833

In Vitro Activity

Target	Assay Type	IC50	
CDC7 Kinase	Enzymatic Assay	3.3 nM[3]	
pMCM2 (in H1299 cells)	Cellular Assay	290 nM[3]	

Pharmacokinetics



Limited pharmacokinetic data for **(S)-LY3177833 hydrate** is available from a first-in-human Phase I clinical trial in patients with advanced solid tumors.[1] The compound was administered orally.

Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC0- 24h (ng.hr/mL)	t1/2 (hr)	Vz/F (L)	CL/F (L/hr)
30	16.5 - 28.5	2.0 - 4.0	170 - 279	11.2 - 17.5	1080 - 1560	108 - 176
60	35.8 - 72.8	2.0 - 6.0	419 - 945	13.9 - 18.2	872 - 1560	63.5 - 143
120	104 - 239	2.0 - 4.0	1340 - 2800	13.5 - 18.0	569 - 1040	42.9 - 89.6
180	185 - 347	2.0 - 6.0	2270 - 4580	14.5 - 20.3	557 - 1090	39.3 - 79.3
270	280 - 541	2.0 - 6.0	3630 - 7080	15.6 - 21.8	511 - 991	38.1 - 74.4

Data presented as ranges observed in the study.[1]

In Vivo Efficacy

(S)-LY3177833 has demonstrated dose-dependent anti-tumor activity in a human colorectal adenocarcinoma (SW620) mouse xenograft model.[3]

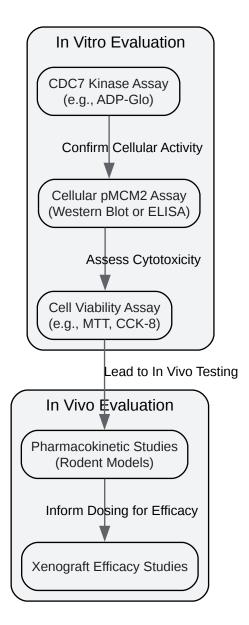
Dosing Regimen	Result
10.4 - 31.2 mg/kg, oral gavage, twice daily for 2 weeks	Significant, dose-dependent tumor regression. No significant tumor growth was observed for 2 weeks after cessation of dosing.[3]

Experimental Protocols



The following are generalized protocols for key assays used to characterize CDC7 inhibitors like (S)-LY3177833.

Experimental Workflow



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Figure 2: General Experimental Workflow for CDC7 Inhibitor Characterization

CDC7 Kinase Assay (ADP-Glo™ Based)



- Reagent Preparation: Prepare kinase buffer, ATP solution, and the CDC7/Dbf4 enzyme complex. Serially dilute (S)-LY3177833 in DMSO, and then in kinase buffer.
- Reaction Setup: In a 96-well plate, add the diluted inhibitor or vehicle control.
- Initiate Reaction: Add a master mix containing the kinase, substrate (e.g., a synthetic peptide), and ATP to each well.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- ADP Detection: Add ADP-Glo[™] reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Cellular Phospho-MCM2 (pMCM2) Western Blot Assay

- Cell Culture and Treatment: Plate cancer cells (e.g., H1299) and treat with various concentrations of (S)-LY3177833 for a specified time.
- Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies against pMCM2 (e.g., Ser40/41) and total MCM2. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).



- Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate and an imaging system.
- Analysis: Quantify band intensities to determine the relative levels of pMCM2 normalized to total MCM2 and the loading control.

Cell Viability Assay (MTT-Based)

- Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of (S)-LY3177833 and incubate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells.

Conclusion

(S)-LY3177833 hydrate is a potent and orally bioavailable inhibitor of CDC7 kinase with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, centered on the disruption of DNA replication initiation, makes it a promising candidate for the treatment of various cancers. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound and in the broader field of CDC7 inhibition. Further investigation into its clinical efficacy and safety profile is ongoing.



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